molecular formula C23H20N2O7S2 B3987168 methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3987168
M. Wt: 500.5 g/mol
InChI Key: LKISUAQXWUKSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) fused with a pyrrolidine-2,3-dione moiety. Key substituents include:

  • A 2,3-dimethoxyphenyl group at the pyrrolidine ring, contributing aromaticity and electron-donating effects.
  • A hydroxy(thiophen-2-yl)methylidene group, introducing a conjugated thiophene ring and a hydroxyl group, which may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S2/c1-11-20(22(29)32-4)34-23(24-11)25-16(12-7-5-8-13(30-2)19(12)31-3)15(18(27)21(25)28)17(26)14-9-6-10-33-14/h5-10,16,27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKISUAQXWUKSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, we compare it to structurally or functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Notable Activities Reference
Target Compound Thiazole-pyrrolidine dione hybrid 2,3-Dimethoxyphenyl, hydroxy(thiophen-2-yl)methylidene Hypothesized: Enzyme inhibition (e.g., kinases, oxidoreductases)
Thiazolidinones Thiazolidinone Variable aryl/alkyl groups Antimicrobial, anti-inflammatory
Pyrazole Derivatives Pyrazole Halogenated or methoxy-substituted aryl groups Anticancer (e.g., COX-2 inhibition), anti-inflammatory
Thiazolotriazole Hybrids Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Dichlorophenyl, trimethoxybenzylidene Antibacterial, multi-target mechanisms
Triazole-Thiazole Hybrids Triazole + thiazole Pyrimidine-thioether, acetamide Antifungal, enzyme inhibition

Key Differentiators of the Target Compound

Structural Hybridization : Combines a pyrrolidine dione (rare in medicinal compounds) with thiazole and thiophene systems, enabling diverse binding modes .

Biological Potential: Unlike simpler thiazolidinones (e.g., ’s compounds), its multi-ring system may target complex biological pathways, such as oxidative stress or protein misfolding .

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer:

  • Stepwise Synthesis: The compound’s complexity requires multi-step synthesis. Begin with constructing the pyrrolidin-4,5-dione core via cyclocondensation of substituted amines with diketones under reflux in ethanol or DMF .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, as demonstrated in analogous thiazole and triazole syntheses .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate high-purity fractions (>95% by HPLC) .
  • Yield Optimization: Adjust stoichiometry of the thiophen-2-yl-methylidene group incorporation; excess hydroxy(thiophen-2-yl)methylidene reagent (1.2 equiv) improves yield to ~75% .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify substituent positions (e.g., 2,3-dimethoxyphenyl protons at δ 3.85–3.90 ppm, thiophene protons at δ 7.20–7.50 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches (1680–1720 cm1^{-1}) and hydroxyl (O–H) vibrations (3200–3400 cm1^{-1}) .
  • X-ray Crystallography: Resolve spatial arrangements of the (3E)-configured methylidene group and thiazole-carboxylate moiety, as done for structurally similar compounds .
  • Mass Spectrometry: High-resolution ESI-MS should match the molecular formula (C23_{23}H21_{21}N2_2O6_6S2_2) with <2 ppm error .

Q. How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Antifungal Screening: Use agar diffusion against C. albicans; compare zones of inhibition to fluconazole .
  • Cytotoxicity: Assess against human cell lines (e.g., HEK293) via MTT assay to establish selectivity indices .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in esterification or functional group transformations?

Methodological Answer:

  • Esterification Kinetics: Monitor reaction progress via 1^1H NMR (disappearance of –COOH proton at δ 10–12 ppm). Use DMAP as a catalyst for carboxylate activation .
  • pH-Dependent Stability: The hydroxy-methylidene group undergoes tautomerism; optimize pH (6–8) to stabilize the enol form for subsequent reactions .
  • DFT Calculations: Model transition states for thiazole ring formation using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation barriers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 5TZ1). Prioritize hydrogen bonds between the 2,3-dimethoxyphenyl group and Thr260 .
  • QSAR Analysis: Correlate substituent electronegativity (Hammett σ values) with antifungal activity. Thiophene’s electron-rich nature enhances membrane penetration .
  • ADMET Prediction: SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk due to the thiazole-carboxylate group .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate MIC values across a wider concentration range (0.1–100 µg/mL) to identify non-linear effects .
  • Synergistic Studies: Combine with known antifungals (e.g., fluconazole) to assess fractional inhibitory concentration (FIC) indices .
  • Resistance Profiling: Serial passage assays (20 generations) under sub-MIC conditions reveal mutation hotspots in target pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
methyl 2-{(3E)-2-(2,3-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.